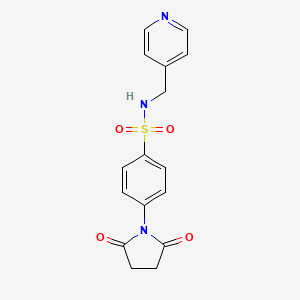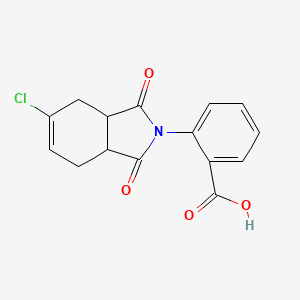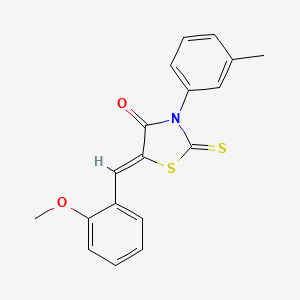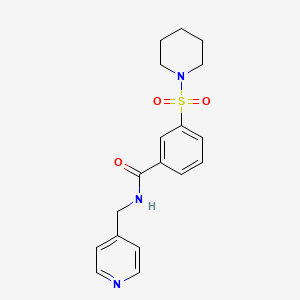
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent. TAK-659 is a selective inhibitor of the protein kinase BTK, which is a key mediator of B-cell receptor signaling. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia.
Wirkmechanismus
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide exerts its therapeutic effect by selectively inhibiting BTK, a key component of the B-cell receptor signaling pathway. BTK is essential for the survival and proliferation of B-cells, and its inhibition leads to decreased cell viability and induction of apoptosis. In addition, inhibition of BTK has been shown to modulate the tumor microenvironment and enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
Inhibition of BTK by this compound leads to several biochemical and physiological effects, including decreased phosphorylation of downstream signaling molecules such as AKT and ERK, downregulation of anti-apoptotic proteins such as BCL-2, and induction of pro-apoptotic proteins such as BIM. In addition, this compound has been shown to modulate the expression of genes involved in immune cell activation and differentiation, leading to enhanced anti-tumor immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide as a research tool is its selectivity for BTK, which allows for specific modulation of B-cell receptor signaling without affecting other signaling pathways. In addition, this compound has been shown to be effective in preclinical models of various B-cell malignancies, making it a valuable tool for studying the biology of these diseases. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide. One area of interest is the development of combination therapies that target multiple signaling pathways, in order to overcome resistance mechanisms and improve efficacy. Another area of interest is the investigation of this compound in other types of cancer, such as solid tumors, where BTK signaling has been implicated in tumor progression and immune evasion. Finally, there is a need for further studies to elucidate the mechanisms of resistance to BTK inhibitors, in order to develop strategies to overcome this challenge.
Synthesemethoden
The synthesis of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide involves several steps, including the preparation of the key intermediate 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide, which is then reacted with 4-(pyridin-4-ylmethyl)benzylamine to yield the final product. The synthesis of this compound has been described in detail in several publications, including a patent application filed by Takeda Pharmaceutical Company Limited.
Wissenschaftliche Forschungsanwendungen
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in both in vitro and in vivo studies. In a study published in Cancer Research, this compound was shown to inhibit BTK activity and induce apoptosis in chronic lymphocytic leukemia cells. In another study published in Blood, this compound was shown to have potent activity against mantle cell lymphoma cells, both as a single agent and in combination with other drugs.
Eigenschaften
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-15-5-6-16(21)19(15)13-1-3-14(4-2-13)24(22,23)18-11-12-7-9-17-10-8-12/h1-4,7-10,18H,5-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQCOXHEYRFPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[(2-bromophenyl)amino]carbonyl}isophthalic acid](/img/structure/B5082711.png)
![2,6-dimethoxy-4-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B5082718.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B5082722.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5082767.png)
![1-(2-furoyl)-4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5082779.png)


![N-[(3-isopropyl-5-isoxazolyl)methyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5082795.png)


![[1-[2-(difluoromethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5082818.png)
